molecular formula C16H14N4O4 B2474635 (E)-3-(furan-2-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285563-66-7

(E)-3-(furan-2-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

货号: B2474635
CAS 编号: 1285563-66-7
分子量: 326.312
InChI 键: KTWINMFBJHLZGO-RQZCQDPDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-3-(furan-2-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic carbohydrazide derivative that represents a promising scaffold in medicinal chemistry research, particularly in the development of novel anticancer agents. This compound features a hybrid structure combining furan, pyrazole, and vanillin-derived hydrazone motifs, a design strategy often employed to enhance biological activity. Recent investigations have identified this specific isomer as a potent and selective inhibitor of the V600E-mutant BRAF kinase , a key oncogenic driver in several cancers, most notably melanoma. Its primary research value lies in its mechanism of action, where it competitively binds to the ATP-binding site of the mutant BRAF protein, thereby suppressing the hyperactive MAPK/ERK signaling pathway and inducing apoptosis in malignant cells. The (E)-configuration of the hydrazone bond is crucial for its optimal binding affinity and inhibitory potency. Researchers are utilizing this compound as a valuable chemical probe to study mutant BRAF-driven tumorigenesis and to explore mechanisms of resistance to targeted cancer therapies. Its unique structure also serves as a lead compound for the design and synthesis of next-generation kinase inhibitors with improved efficacy and pharmacokinetic profiles.

属性

IUPAC Name

5-(furan-2-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c1-23-15-7-10(4-5-13(15)21)9-17-20-16(22)12-8-11(18-19-12)14-3-2-6-24-14/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWINMFBJHLZGO-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(E)-3-(furan-2-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention due to its potential biological activities. The pyrazole moiety is known for a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C15H14N4O3\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_3

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole nucleus have been shown to inhibit cancer cell proliferation effectively. A study highlighted that certain pyrazole derivatives demonstrated IC50 values lower than those of standard chemotherapeutic agents against various cancer cell lines, suggesting their potential as anticancer agents .

2. Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory activities. The compound this compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that at concentrations around 10 µM, this compound could reduce TNF-α levels by approximately 75%, comparable to standard anti-inflammatory drugs like dexamethasone .

3. Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been documented. Studies have shown that compounds similar to this compound exhibit effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of pyrazole derivatives and tested their anticancer activity on human breast cancer cells (MCF-7). Among these derivatives, one exhibited an IC50 value of 15 µM, indicating potent anticancer activity compared to the control drug doxorubicin, which had an IC50 of 20 µM .

Case Study 2: Anti-inflammatory Assessment

In an experimental model using carrageenan-induced paw edema in rats, the tested compound showed a significant reduction in paw swelling after administration at a dose of 20 mg/kg. This effect was comparable to indomethacin, a well-known anti-inflammatory drug .

Research Findings Summary Table

Biological Activity Effectiveness Reference
AnticancerIC50 < 20 µM
Anti-inflammatoryTNF-α inhibition ~75%
AntimicrobialMIC < 10 µg/mL

相似化合物的比较

Structural and Substituent Analysis

The compound is compared with three structurally related pyrazole-3-carbohydrazide derivatives (Table 1):

Table 1: Structural Comparison of Pyrazole-3-Carbohydrazide Derivatives

Compound Name Substituent on Benzylidene Group Key Functional Groups Molecular Weight (g/mol)
Target Compound 4-hydroxy-3-methoxy –OH, –OCH₃ 326.31
(E)-N’-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-methoxy –OCH₃ 298.30
(E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) 4-dimethylamino –N(CH₃)₂ 311.35
(E)-N’-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide 4-chloro –Cl 314.73

Key Observations :

  • The target compound ’s 4-hydroxy-3-methoxy group provides dual polarity: the –OH group enhances hydrogen bonding, while –OCH₃ offers moderate electron-donating effects. This contrasts with E-MBPC (sole –OCH₃) and E-MABPC (polar –N(CH₃)₂), which lack hydrogen-bonding capacity .

Physicochemical and Solvation Properties

Computational studies using density functional theory (DFT) at the B3LYP/6-311 G(d,p) level reveal differences in solvation energies (Table 2):

Table 2: Solvation Energy Comparison (in kcal/mol)

Compound Solvation Energy (G) Polar Contributions Non-Polar Contributions
Target Compound -12.45 -15.20 2.75
E-MBPC -10.82 -13.50 2.68
E-MABPC -14.30 -17.10 2.80

Key Observations :

  • The target compound exhibits intermediate solvation energy between E-MBPC and E-MABPC. Its –OH group increases polarity, but steric hindrance from the 3-methoxy group slightly reduces aqueous solubility compared to E-MABPC .
  • E-MABPC’s –N(CH₃)₂ group maximizes polar interactions, yielding the highest solubility.

Spectroscopic and Computational Findings

  • IR Spectroscopy : The target compound’s IR spectrum shows distinct O–H stretching (3250–3400 cm⁻¹) and C–O–C (methoxy) vibrations (1250 cm⁻¹), absent in E-MBPC and E-MABPC .
  • NMR Analysis : The ¹H NMR signal for the –OH proton appears at δ 9.8 ppm, while the methoxy group resonates at δ 3.85 ppm . These signals are consistent with related derivatives but differ in splitting patterns due to substituent proximity .
  • DFT Studies : The HOMO-LUMO gap (4.2 eV) is narrower than E-MBPC (4.5 eV) and E-MABPC (4.0 eV), indicating higher reactivity .

Crystallographic and Packing Behavior

Single-crystal X-ray diffraction (using SHELXL and ORTEP ) demonstrates that the target compound forms intermolecular N–H⋯O hydrogen bonds between the hydrazide –NH and furan oxygen, stabilizing a planar conformation. This contrasts with E-MBPC, which lacks –OH and exhibits weaker C–H⋯π interactions .

常见问题

Q. How does the (E)-configuration influence molecular interactions compared to the (Z)-isomer?

  • Stereochemical Impact :
  • (E)-Isomer : Linear geometry facilitates binding to planar enzyme pockets (e.g., tyrosine kinase inhibitors) .
  • (Z)-Isomer : Steric hindrance from the folded structure reduces affinity .
  • Validation : Compare docking scores of both isomers using Glide XP .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。